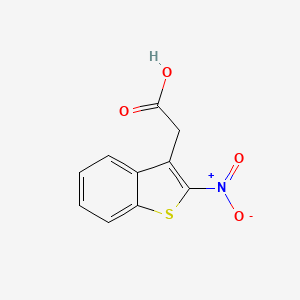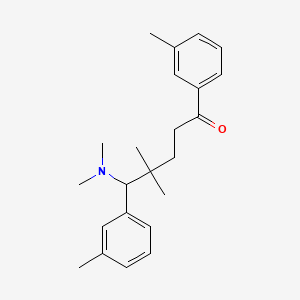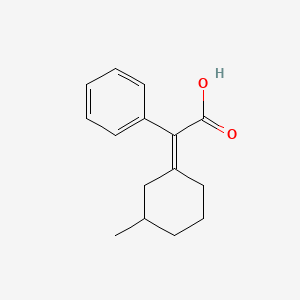
Ethyl ethenyl(ethyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ethenyl(ethyl)phosphinate is an organophosphorus compound characterized by the presence of both ethyl and ethenyl groups attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl ethenyl(ethyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with ethenyl-containing compounds under radical conditions. For instance, the addition of ethyl phosphinate to alkenes or alkynes under thermal radical conditions with azobisisobutyronitrile as the initiator can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar radical addition methods. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl ethenyl(ethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The ethenyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like halogens and alkylating agents can react with the ethenyl group.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinates with various functional groups.
Applications De Recherche Scientifique
Ethyl ethenyl(ethyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism by which ethyl ethenyl(ethyl)phosphinate exerts its effects involves the interaction of its phosphinate group with various molecular targets. In biological systems, it can mimic phosphate groups, thereby inhibiting enzymes that rely on phosphorylation for their activity. The ethenyl group can also participate in reactions that modify the compound’s activity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl ethenyl(ethyl)phosphinate can be compared with other organophosphorus compounds such as:
Ethyl phosphinate: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
Diethyl phosphinate: Contains two ethyl groups, which can influence its reactivity and applications.
Vinyl phosphinate: Similar to this compound but with different alkyl groups, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of ethyl and ethenyl groups, providing a balance of reactivity and stability that is advantageous in various applications .
Propriétés
Numéro CAS |
10545-62-7 |
|---|---|
Formule moléculaire |
C6H13O2P |
Poids moléculaire |
148.14 g/mol |
Nom IUPAC |
1-[ethenyl(ethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H13O2P/c1-4-8-9(7,5-2)6-3/h5H,2,4,6H2,1,3H3 |
Clé InChI |
RICMJEFNBRXIAY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


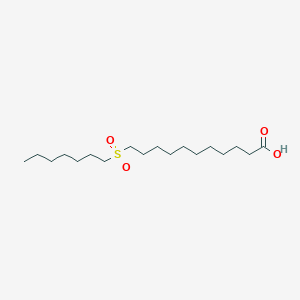



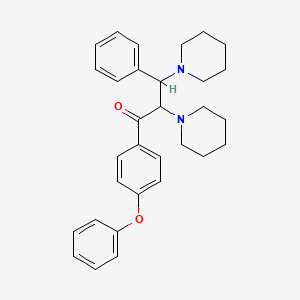
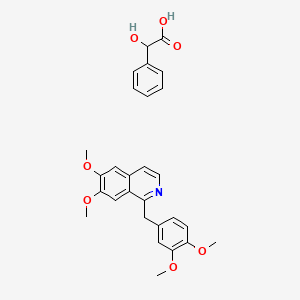
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)

